Physicochemical properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide
Physicochemical properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide, a heterocyclic compound of significant interest in medicinal chemistry. Thiosemicarbazide derivatives are recognized for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The inclusion of the 3,4-methylenedioxybenzyl moiety, a common pharmacophore found in natural products, enhances the potential for novel therapeutic applications.[3] This guide details the molecular structure, a robust synthesis protocol, and a multi-faceted analytical characterization workflow encompassing spectroscopic, crystallographic, and thermal analysis techniques. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a foundational understanding for the synthesis and evaluation of this compound and its analogues.
Introduction: The Scientific Rationale
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various bioactive heterocyclic systems.[4][5][6] Their defining structural feature, the N-N-C=S backbone, allows them to act as potent ligands for transition metals and to participate in a variety of biological interactions.[7][8] The biological activity of thiosemicarbazide derivatives is diverse, with established efficacy as antibacterial, antifungal, antiviral, antimalarial, and anticancer agents.[1][2][8]
The target molecule, 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide, integrates this active scaffold with a 3,4-methylenedioxybenzyl group. This functional group, also known as the piperonyl group, is a key component of numerous natural products and pharmaceuticals, valued for its ability to modulate metabolic pathways and contribute to biological activity.[3] The combination of these two moieties suggests a strong potential for synergistic or novel pharmacological effects. This guide provides the essential physicochemical framework required for the exploration of this potential.
Molecular Structure and Chemical Properties
The structure of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide features a thiosemicarbazide core where the N4 nitrogen is substituted with a benzyl group, which in turn is substituted at the 3 and 4 positions with a methylenedioxy bridge.
Key Identifiers:
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IUPAC Name: N-(3,4-methylenedioxybenzyl)hydrazine-1-carbothioamide
-
Molecular Formula: C9H11N3O2S
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Molecular Weight: 225.27 g/mol
Below is a diagram illustrating the logical workflow for synthesizing and characterizing the title compound.
Caption: Overall workflow from synthesis to characterization.
Synthesis and Purification Protocol
The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process. The following protocol is adapted from general methods for preparing N-substituted thiosemicarbazides and their derivatives.[6] The causality behind this multi-step synthesis involves the sequential formation of reactive intermediates to build the final molecular scaffold.
Step-by-Step Methodology
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Preparation of 3,4-Methylenedioxybenzyl Isothiocyanate:
-
Rationale: The isothiocyanate group (-N=C=S) is a key electrophilic intermediate required for reaction with a nucleophilic hydrazine moiety.
-
Procedure: a. To a solution of 3,4-methylenedioxybenzylamine (1 equivalent) in a suitable solvent like dichloromethane or chloroform, add carbon disulfide (1.1 equivalents) and a base such as triethylamine (1.1 equivalents) at 0 °C. b. Stir the mixture for 2-3 hours, allowing for the formation of a dithiocarbamate salt intermediate. c. Add a coupling agent like ethyl chloroformate or tosyl chloride (1 equivalent) dropwise to the cooled mixture to facilitate the elimination of byproducts and formation of the isothiocyanate. d. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate.
-
-
Formation of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide:
-
Rationale: The hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.
-
Procedure: a. Dissolve the crude 3,4-Methylenedioxybenzyl isothiocyanate in ethanol. b. Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature. c. An exothermic reaction may occur, and a precipitate is expected to form. d. Stir the mixture for 2-4 hours. e. Collect the resulting solid precipitate by vacuum filtration.
-
-
Purification:
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds based on differences in solubility at varying temperatures.
-
Procedure: a. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. b. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a pure crystalline product. c. Dry the purified crystals under vacuum.
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Caption: Synthetic pathway for the target compound.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using a KBr pellet. Key expected vibrational frequencies for thiosemicarbazide derivatives are summarized below.[9][10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| ν(N-H) | 3400 - 3100 | Stretching vibrations of the -NH and -NH₂ groups. Often appear as multiple bands. |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching. |
| ν(C-H) aliphatic | 2980 - 2850 | Stretching of the benzylic -CH₂- and methylenedioxy -O-CH₂-O- groups. |
| ν(C=S) | 1250 - 1020 & 850 - 600 | Thione group stretching. The C=S bond has contributions from multiple bands (thioamide bands). |
| ν(C=C) | 1600 - 1475 | Aromatic ring stretching. |
| ν(N-N) | 1050 - 1020 | Stretching of the hydrazine N-N bond.[11] |
| ν(C-O) | 1250 - 1000 | Asymmetric and symmetric stretching of the methylenedioxy ether linkages. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. The compound is typically dissolved in a deuterated solvent like DMSO-d₆ for analysis.[12]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.[13][14]
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Aromatic Protons (Ar-H): Signals expected in the range of δ 6.7-7.0 ppm, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
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Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet is expected around δ 5.9-6.1 ppm.
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Benzylic Protons (-CH₂-Ar): A doublet or singlet (depending on coupling with the adjacent NH) around δ 4.0-4.5 ppm.
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NH and NH₂ Protons: These protons are exchangeable with D₂O and typically appear as broad singlets at varying downfield shifts (δ 4.5-10.0 ppm). The exact chemical shifts are sensitive to solvent and concentration.[2][9]
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
-
Thione Carbon (C=S): The most downfield signal, expected around δ 180-185 ppm.[9][10]
-
Aromatic Carbons: Multiple signals between δ 108-150 ppm.
-
Methylenedioxy Carbon (-O-CH₂-O-): A distinct signal around δ 101 ppm.
-
Benzylic Carbon (-CH₂-Ar): A signal in the aliphatic region, expected around δ 45-55 ppm.
Crystallographic Analysis
Single-crystal X-ray diffraction would provide definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. While specific data for the title compound is not available, analysis of related thiosemicarbazide structures reveals key features.[7]
-
Planarity: The thiosemicarbazide moiety (C-S-N-N) is generally found to be planar or nearly planar, which facilitates electron delocalization.[7]
-
Hydrogen Bonding: The N-H groups are excellent hydrogen bond donors, and the sulfur and oxygen atoms can act as acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks in the solid state, which dictates the crystal packing and influences physical properties like melting point and solubility.
-
Tautomerism: In the solid state, thiosemicarbazides exist predominantly in the thione tautomeric form (C=S) rather than the thiol form (C-SH).
Thermal Properties
Thermal analysis, using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the stability and decomposition profile of the compound.[11][15]
-
DSC Analysis: A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. For similar thiosemicarbazone derivatives, melting points are often observed in the range of 150-220 °C.[16]
-
TGA Analysis: TGA measures the change in mass as a function of temperature. A typical TGA curve for a thiosemicarbazide derivative would show thermal stability up to its melting point, followed by one or more decomposition stages at higher temperatures.[17][18] The decomposition pattern provides insights into the fragmentation of the molecule. Most derivatives undergo a multi-stage thermal decomposition.[17]
Potential Applications and Biological Activity
The structural motifs present in 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide suggest a range of potential biological activities. Thiosemicarbazide and its derivatives have been extensively studied for:
-
Antimicrobial Activity: They show broad-spectrum activity against various strains of bacteria and fungi.[1][17]
-
Antitubercular Activity: Many thiosemicarbazide-based compounds have shown promising results against Mycobacterium tuberculosis.[4][17]
-
Anticancer Activity: These compounds can exhibit cytotoxic effects against various cancer cell lines, often through mechanisms like the inhibition of ribonucleotide reductase or induction of oxidative stress.[11][19]
-
Antioxidant Properties: Some derivatives have been shown to be effective free radical scavengers.[15][17]
The presence of the 3,4-methylenedioxy group may enhance these activities or introduce new ones, making this compound a prime candidate for further biological screening and drug development programs.
Conclusion
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide is a compound with significant synthetic and medicinal potential. This guide has outlined its molecular structure and provided a comprehensive framework for its synthesis and physicochemical characterization. The detailed protocols for spectroscopic, crystallographic, and thermal analysis provide a robust methodology for researchers to validate the synthesis and explore the properties of this promising molecule. The anticipated biological activities, grounded in the extensive literature on related compounds, underscore the importance of further investigation into its therapeutic applications.
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